molecular formula C16H14N4O3S B2415389 N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide CAS No. 2094712-96-4

N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide

Cat. No.: B2415389
CAS No.: 2094712-96-4
M. Wt: 342.37
InChI Key: GRTWOCMEVZMDPW-UHFFFAOYSA-N
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Description

N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a cyanophenyl ring, a methanesulfonyl group, and a pyrimidine carboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable phenyl derivative, followed by the introduction of the cyanide group. The resulting intermediate is then subjected to sulfonylation and pyrimidine carboxamide formation under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. Large-scale synthesis requires careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, alkylating agents, and various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic ring or other parts of the molecule.

    Cyclopropyl-containing compounds: Molecules featuring the cyclopropyl group, which imparts unique reactivity and stability.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, known for their diverse biological activities.

Uniqueness

This compound stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound with significant potential in research and industry.

Properties

IUPAC Name

N-[1-(3-cyanophenyl)cyclopropyl]-2-methylsulfonylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-24(22,23)15-18-8-5-13(19-15)14(21)20-16(6-7-16)12-4-2-3-11(9-12)10-17/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWOCMEVZMDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2(CC2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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